molecular formula C18H27N3O B2995483 2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1208776-18-4

2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2995483
CAS No.: 1208776-18-4
M. Wt: 301.434
InChI Key: XRFZPKVAVXXPDH-UHFFFAOYSA-N
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Description

2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butylphenyl group, a cyano group, and an acetamide moiety, making it a versatile molecule for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps, starting with the preparation of the tert-butylphenyl group. This can be achieved through the Friedel-Crafts alkylation of phenol with isobutene in the presence of an acid catalyst. The resulting 2-tert-butylphenol is then subjected to further reactions to introduce the cyano and acetamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents, temperature, and pressure, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups, such as hydroxyl, amino, or cyano groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating polymers, pharmaceuticals, and other advanced materials.

Biology

In biological research, this compound can be used to study protein interactions, enzyme activities, and cellular processes. Its unique structure allows it to bind to specific biological targets, making it a valuable tool for understanding biological mechanisms.

Medicine

In the field of medicine, this compound has potential applications in drug development. Its ability to interact with biological targets can be harnessed to create new therapeutic agents for treating various diseases.

Industry

In industry, this compound can be used in the production of coatings, adhesives, and other materials. Its chemical properties make it suitable for enhancing the performance and durability of these products.

Mechanism of Action

The mechanism by which 2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The tert-butylphenyl group can enhance the compound's binding affinity to certain receptors or enzymes, while the cyano and acetamide groups can modulate its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butylphenol: : Similar in structure but lacks the cyano and acetamide groups.

  • N-(1-cyano-1,2-dimethylpropyl)acetamide: : Similar in structure but lacks the tert-butylphenyl group.

  • 2-[(2-tert-butylphenyl)amino]acetamide: : Similar but without the cyano group on the propyl chain.

Uniqueness

The uniqueness of 2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide lies in its combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds. This combination allows for a broader range of applications and interactions with biological targets.

Properties

IUPAC Name

2-(2-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-13(2)18(6,12-19)21-16(22)11-20-15-10-8-7-9-14(15)17(3,4)5/h7-10,13,20H,11H2,1-6H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFZPKVAVXXPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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